(2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
(2E)-6-Benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound featuring a fused thiazolo-triazine-dione core. The molecule is characterized by a benzyl group at position 6 and a 3,4-dichlorobenzylidene substituent at position 2. The dichlorobenzylidene moiety introduces electron-withdrawing effects, which may enhance binding interactions in biological systems, while the benzyl group contributes to lipophilicity.
Properties
IUPAC Name |
(2E)-6-benzyl-2-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2S/c20-13-7-6-12(8-14(13)21)10-16-18(26)24-19(27-16)22-17(25)15(23-24)9-11-4-2-1-3-5-11/h1-8,10H,9H2/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOLEHYCCDVFT-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/SC3=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo-triazine core, followed by the introduction of the benzyl and dichlorobenzylidene groups through condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The benzyl and dichlorobenzylidene groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that it may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for drug development.
Industry
In the industrial sector, (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Thiazolo-Triazine Derivatives
- Compound CID 5900817: (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (C21H15N3O3S) shares the thiazolo-triazine-dione scaffold but differs in substituents. The phenyl group at position 6, instead of benzyl, reduces steric bulk, which may influence target binding .
Thiazolo-Triazoles
Compounds 269a–e (Scheme 77, ) feature a thiazolo[3,2-b][1,2,4]triazol-6-one core with arylidene substituents. These derivatives demonstrated potent anticancer activity, outperforming analogous amides. The 3,4-dichlorobenzylidene group in the target compound may similarly enhance activity due to increased electrophilicity and hydrophobic interactions .
Substituent-Driven Activity Comparisons
Benzylidene Substituents
- Electron-Withdrawing Groups: The 3,4-dichloro substitution in the target compound contrasts with 11a (2,4,6-trimethylbenzylidene, C20H10N4O3S) and 11b (4-cyanobenzylidene, C22H17N3O3S) from .
- Hydrogen Bonding: The dichlorobenzylidene group may engage in halogen bonding, a feature absent in non-halogenated analogues like 11a or 11b. This could enhance binding specificity, as suggested by QSAR models for acetylcholinesterase inhibitors in .
Position 6 Modifications
- Benzyl vs.
Tabulated Comparative Analysis
Biological Activity
The compound (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazole and triazine family of heterocyclic compounds. These compounds have garnered significant attention due to their diverse biological activities, including antitumor and antimicrobial properties. This article aims to explore the biological activity of this specific compound by reviewing existing literature and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 372.97 g/mol. The structure features a thiazole ring fused with a triazine moiety, which is known for its role in various biological applications.
Biological Activity Overview
The biological activities of thiazolo[3,2-b][1,2,4]triazine derivatives have been extensively studied. The following sections summarize key findings related to the compound's antitumor and antimicrobial activities.
Antitumor Activity
Research indicates that compounds containing the triazine ring exhibit significant antitumor properties. A study evaluated various derivatives against lung adenocarcinoma cell lines (A549) and mouse fibroblast cell lines (NIH/3T3). The results demonstrated that certain derivatives showed high antiproliferative activity and induced apoptosis in cancer cells.
- Case Study : In one study, a derivative similar to (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione was found to have an IC50 value lower than 10 µM against A549 cells, indicating potent antitumor activity .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. In vitro studies have shown that compounds with similar structures exhibit effective inhibition against both Gram-positive and Gram-negative bacteria.
- Antibacterial Testing : The compound was evaluated against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary Table
| Activity Type | Tested Against | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | < 10 µM | |
| Antimicrobial | Staphylococcus aureus | 5 µg/mL | |
| Antimicrobial | Escherichia coli | 10 µg/mL |
The exact mechanism by which (2E)-6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis through the activation of caspases or through the generation of reactive oxygen species (ROS) in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
